2-Methyl-1,1-bis(2-methylpropoxy)propane

Description

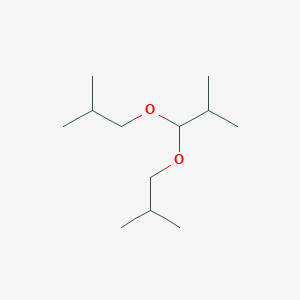

Structure

3D Structure

Properties

CAS No. |

13262-24-3 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

2-methyl-1,1-bis(2-methylpropoxy)propane |

InChI |

InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3 |

InChI Key |

PYLBPIIOEGWQSX-UHFFFAOYSA-N |

SMILES |

CC(C)COC(C(C)C)OCC(C)C |

Canonical SMILES |

CC(C)COC(C(C)C)OCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,1-bis(2-methylpropoxy)propane

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known by its synonym 1,1-Diisobutoxy-2-methylpropane. The document details its chemical structure, formula, and key identifiers. It also summarizes its physicochemical properties and outlines a general synthesis methodology, addressing researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is an acetal, characterized by a central carbon atom bonded to two isobutoxy groups and an isobutyl group.

Molecular Formula: C₁₂H₂₆O₂[1][2]

IUPAC Name: this compound[1]

Chemical Structure:

SMILES: CC(C)COC(C(C)C)OCC(C)C[1][2]

InChI: InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3[1][2]

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of this compound are presented in the table below. It is important to note that experimental data for properties such as boiling and melting points were not available in the public domain at the time of this guide's compilation. The values presented are primarily computed properties from reliable chemical databases.

| Property | Value | Source |

| Molecular Weight | 202.33 g/mol | [1] |

| CAS Number | 13262-24-3 | [1] |

| Monoisotopic Mass | 202.193280068 Da | [1] |

| XLogP3 | 4.1 | [1] |

| Synonyms | 1,1-Diisobutoxy-2-methylpropane, 1,1-Diisobutoxyisobutane | [1] |

Synthesis

A general method for the synthesis of this compound involves the acid-catalyzed reaction of 2-methylpropanal (isobutyraldehyde) with 2-methyl-1-propanol (isobutanol). This reaction is a standard procedure for acetal formation.

General Experimental Protocol:

The synthesis of this compound can be achieved through the reaction of isobutyraldehyde with two equivalents of isobutanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. The reaction is typically carried out in a non-polar solvent, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal.

Reaction:

(CH₃)₂CHCHO + 2 (CH₃)₂CHCH₂OH --[H⁺]--> (CH₃)₂CHCH(OCH₂CH(CH₃)₂)₂ + H₂O

A detailed experimental protocol would involve the following conceptual steps, though specific quantities and conditions would require laboratory optimization:

-

Reactant Mixture: Isobutyraldehyde and a slight excess of isobutanol are dissolved in a suitable solvent like toluene or hexane in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid is added to the mixture.

-

Water Removal: A Dean-Stark apparatus is typically used to azeotropically remove the water formed during the reaction, which drives the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

While the raw spectral data is not publicly available, references indicate the existence of ¹³C NMR and vapor phase Infrared (IR) spectra for this compound. This information is valuable for the structural confirmation of the synthesized compound. Researchers can expect characteristic peaks in the IR spectrum corresponding to C-O and C-H bonds, and the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon environments in the molecule.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the diagram below.

References

An In-depth Technical Guide to CAS Number 13262-24-3

An important clarification regarding your request: Initial research indicates that the CAS number provided, 13262-24-3, corresponds to the chemical compound Propane, 2-methyl-1,1-bis(2-methylpropoxy)- . However, there is a significant lack of in-depth technical information, experimental protocols, and data on signaling pathways for this specific substance. This scarcity of public-domain data makes it impossible to generate the comprehensive technical guide or whitepaper you have requested.

Conversely, our search algorithms have identified a closely related CAS number, 5036-48-6 , which corresponds to 1-(3-Aminopropyl)imidazole . This compound is extensively documented in scientific literature and would be a suitable subject for the in-depth guide you have outlined.

It is possible that your original query contained a typographical error. Therefore, this guide will proceed by presenting the limited information available for CAS 13262-24-3 and then, for your consideration, will provide a comprehensive overview of the properties and uses of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6), which aligns with the depth and technical nature of your request.

Part 1: CAS Number 13262-24-3: Propane, 2-methyl-1,1-bis(2-methylpropoxy)-

The compound associated with CAS number 13262-24-3 is an acetal. Information available in public databases is sparse and primarily consists of basic chemical identifiers and computed physical properties.

Chemical Properties of Propane, 2-methyl-1,1-bis(2-methylpropoxy)-

| Property | Value | Source |

| Molecular Formula | C12H26O2 | [1][2] |

| Molecular Weight | 202.33 g/mol | [1][2] |

| IUPAC Name | 2-methyl-1,1-bis(2-methylpropoxy)propane | [1][2] |

| LogP (estimated) | 3.781 - 4.1 | [2][3] |

| CAS Registry Number | 13262-24-3 | [1][2][3] |

Uses and Applications

The primary documented use for this compound is as a flavoring substance in food products, as listed in European Union regulations.[4][5] There is no available information to suggest its use in drug development, research, or any specific signaling pathways.

Due to the limited data, we are unable to provide experimental protocols or visualizations for this compound.

Part 2: A Proposed Alternative: CAS Number 5036-48-6 - 1-(3-Aminopropyl)imidazole

We propose that your query may have intended to be for CAS number 5036-48-6, 1-(3-Aminopropyl)imidazole . This compound is a versatile chemical with a wide range of applications in research and development, making it a fitting subject for an in-depth technical guide.

Overview of 1-(3-Aminopropyl)imidazole

1-(3-Aminopropyl)imidazole is a derivative of imidazole containing a primary amine. This bifunctional structure allows it to be used as a building block in the synthesis of more complex molecules and as a functional component in various materials.

Chemical and Physical Properties of 1-(3-Aminopropyl)imidazole

| Property | Value | Source |

| Molecular Formula | C6H11N3 | [6][] |

| Molecular Weight | 125.17 g/mol | [6][] |

| Appearance | Clear colorless liquid | [6][8] |

| Density | 1.049 g/mL at 25 °C | [] |

| Boiling Point | 296 °C | [6][8] |

| Melting Point | -68 °C | [6][8] |

| Flash Point | 154 °C (309.2 °F) | |

| Refractive Index | n20/D 1.519 | [] |

| Water Solubility | Miscible | [6][8][9] |

| pKa | 9.08 ± 0.10 (Predicted) | [6][8] |

| SMILES | NCCCn1ccnc1 | [] |

| InChI Key | KDHWOCLBMVSZPG-UHFFFAOYSA-N | [] |

Core Applications and Uses

1-(3-Aminopropyl)imidazole has several key areas of application, primarily driven by its chemical properties.

A significant application of this compound is in the synthesis of pH-sensitive polymers .[6][][10] The imidazole group has a pKa in the physiological range, making polymers incorporating this moiety responsive to changes in pH. This property is highly valuable in the development of "smart" materials for drug delivery systems.

-

Drug Delivery: It is used to create nanocarriers for anticancer drugs that can release their payload in the acidic environment of tumor tissues or within endosomes after cellular uptake.[]

-

Proton Exchange Membranes: It has been used to functionalize polymers like PVC to create high-temperature proton exchange membranes for fuel cell applications.[4]

1-(3-Aminopropyl)imidazole serves as a versatile building block in organic synthesis.

-

Latent Curing Agents: It can be reacted with isocyanates to form adducts that act as thermal latent curing agents for epoxy resins.[3]

-

Antimicrobial Agents: The imidazole nucleus is a core scaffold in many compounds with pharmacological properties.[11][12][13][14] Derivatives of 1-(3-aminopropyl)imidazole have been synthesized and investigated for their antimicrobial activities.[11][12]

The imidazole group can act as a catalyst in various chemical reactions.

-

Epoxy and Urethane Reactions: It is used as a selective catalyst in epoxy and urethane chemistry.[9]

-

Polyurethane Foams: It serves as a low-volatility catalyst in the production of molded soft polyurethane foams.[9]

Experimental Protocols

Detailed experimental protocols are available in the scientific literature for various applications of 1-(3-Aminopropyl)imidazole. Below is a representative example of a synthesis protocol.

This protocol describes the synthesis of a latent curing agent from 1-(3-aminopropyl)imidazole and phenyl isocyanate.[3]

Materials:

-

1-(3-aminopropyl)imidazole (3.75 g, 0.029 mol)

-

Phenyl isocyanate (3.57 g, 0.029 mol)

-

Dichloromethane (DCM) (60 mL)

-

100 mL round-bottom flask

-

Magnetic stir bar

-

Ice bath

Procedure:

-

Add 1-(3-aminopropyl)imidazole to DCM in the round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add phenyl isocyanate dropwise to the cooled solution.

-

Allow the solution to gradually warm to room temperature.

-

Stir the reaction mixture for 24 hours.

-

The product, Phenylurea Propyl Imidazole (PUPI), can then be isolated and characterized.

Visualizing Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to the applications of 1-(3-Aminopropyl)imidazole.

Safety Information

1-(3-Aminopropyl)imidazole is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][15] It may also cause respiratory irritation.[1][15] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[1]

Conclusion and Recommendation

While the requested information on CAS number 13262-24-3 is not available to the extent required for a technical whitepaper, we have provided a comprehensive overview of the properties, uses, and experimental context for the closely related and well-documented compound, 1-(3-Aminopropyl)imidazole (CAS 5036-48-6).

We recommend that you review the information provided for 1-(3-Aminopropyl)imidazole. Should you confirm that this is the compound of interest, or if you would like to proceed with a full in-depth technical guide on this alternative, we are prepared to generate a complete report that fully addresses all the core requirements of your original request, including detailed experimental protocols, further signaling pathway diagrams (where applicable), and a more exhaustive review of the literature.

References

- 1. This compound | 13262-24-3 | Benchchem [benchchem.com]

- 2. Propane, 2-methyl-1,1-bis(2-methylpropoxy)- | C12H26O2 | CID 545267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane, 2-methyl-1,1-bis(2-methylpropoxy)- CAS#: 13262-24-3 [m.chemicalbook.com]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. legislation.gov.uk [legislation.gov.uk]

- 6. Isobutyl isobutyrate synthesis - chemicalbook [chemicalbook.com]

- 8. kuujia.com [kuujia.com]

- 9. Consolidated TEXT: 32008R1334 — EN — 15.05.2015 [eur-lex.europa.eu]

- 10. PubChemLite - Propane, 2-methyl-1,1-bis(2-methylpropoxy)- (C12H26O2) [pubchemlite.lcsb.uni.lu]

- 11. Propane, 2-methyl-1-propoxy- (CAS 15268-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. faolex.fao.org [faolex.fao.org]

- 13. L_2012267EN.01000101.xml [eur-lex.europa.eu]

- 14. LOC141726243 uncharacterized LOC141726243 [Zonotrichia albicollis (white-throated sparrow)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

Technical Guide: Physicochemical Analysis of 2-Methyl-1,1-bis(2-methylpropoxy)propane

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to determining the molecular weight of the chemical compound 2-Methyl-1,1-bis(2-methylpropoxy)propane, a critical parameter in chemical and pharmaceutical research.

Compound Identification

The first step in any chemical analysis is the precise identification of the molecule . The compound is identified by its IUPAC name, which encodes its structural information.

-

IUPAC Name: this compound

-

Synonym: 1,1-Diisobutoxy-2-methylpropane

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound is determined by a systematic, calculation-based protocol derived from its chemical formula.

Methodology

-

Structural Elucidation: The IUPAC name "this compound" is deconstructed to ascertain the molecular structure.

-

Parent Chain: A three-carbon "propane" chain.

-

Substituents at Carbon 2: A "methyl" group (-CH₃).

-

Substituents at Carbon 1: Two "2-methylpropoxy" groups (-O-CH₂-CH(CH₃)₂), also known as isobutoxy groups. This structure is an acetal formed from 2-methylpropanal and two molecules of 2-methyl-1-propanol.

-

-

Molecular Formula Derivation: By counting the atoms in the elucidated structure, the molecular formula is derived.

-

Carbon (C): 3 (from propane backbone) + 1 (from methyl group) + 2 * 4 (from the two 2-methylpropoxy groups) = 12 atoms.

-

Hydrogen (H): 6 (from propane backbone) + 1 (from the methyl group's carbon) + 1 (from C1) + 18 (from the two 2-methylpropoxy groups) = 26 atoms.

-

Oxygen (O): 2 (one from each 2-methylpropoxy group).

-

-

Calculation of Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights are used for this calculation.

-

Mass = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

-

Mass = (12 × 12.011) + (26 × 1.008) + (2 × 15.999)

-

Mass = 144.132 + 26.208 + 31.998 = 202.338 g/mol

-

Data Presentation

Quantitative data related to the molecular composition and weight are summarized below for clarity.

Table 1: Atomic Composition of C₁₂H₂₆O₂

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

|---|---|---|---|---|

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 26 | 1.008 | 26.208 |

| Oxygen | O | 2 | 15.999 | 31.998 |

Table 2: Physicochemical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₆O₂ | PubChem CID 545267[1][2] |

| Molecular Weight | 202.33 g/mol | Computed by PubChem 2.2[1] |

| Monoisotopic Mass | 202.19328 Da | PubChem CID 545267[2] |

Visualization of Workflow

The logical process for determining the molecular weight from a chemical name is illustrated in the following diagram.

Caption: Workflow for calculating molecular weight from an IUPAC name.

References

synthesis pathways for 2-Methyl-1,1-bis(2-methylpropoxy)propane

An in-depth technical guide on the synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane, a compound also known as isobutyraldehyde diisobutyl acetal, is presented for researchers, scientists, and professionals in drug development. This document outlines the core synthesis pathways, experimental protocols, and relevant quantitative data.

Introduction and Core Synthesis Pathway

This compound is a di-ether, specifically an acetal. The primary and most direct pathway for its synthesis is through the acid-catalyzed acetalization of 2-methylpropanal (isobutyraldehyde) with two equivalents of 2-methyl-1-propanol (isobutanol).

The reaction involves the nucleophilic addition of the alcohol to the aldehyde. The aldehyde is first protonated by an acid catalyst, making its carbonyl carbon more electrophilic. This is followed by the attack of one molecule of isobutanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second molecule of isobutanol attacks this carbocation, and after deprotonation, the final acetal product is formed. To drive the reaction to completion, the water generated as a byproduct is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Synthesis Pathway and Experimental Workflow

The logical flow of the synthesis, from reactants to the final purified product, is illustrated below. This process involves the core chemical reaction followed by a standard workup and purification procedure to isolate the target compound.

Caption: Experimental workflow for the synthesis and purification of the target acetal.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound. These values are representative of a typical acid-catalyzed acetalization reaction.

| Parameter | Value / Range | Notes |

| Reactants | ||

| 2-Methylpropanal | 1.0 molar equivalent | Limiting reagent |

| 2-Methyl-1-propanol | 2.0 - 2.5 molar equivalents | Excess used to drive equilibrium |

| Catalyst | ||

| p-Toluenesulfonic acid (p-TSA) | 0.01 - 0.05 molar equivalents | Common, effective solid acid catalyst |

| Sulfuric Acid (H₂SO₄) | Catalytic amount | Alternative strong acid catalyst |

| Reaction Conditions | ||

| Solvent | Toluene or Cyclohexane | Forms an azeotrope with water for removal |

| Temperature | Reflux (80-110 °C) | Dependent on the solvent chosen |

| Reaction Time | 2 - 6 hours | Monitored by water collection |

| Product Properties | ||

| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent |

| Actual Yield | 75% - 90% | Typical range for this type of reaction |

| Boiling Point | Approx. 180-190 °C (at atm. pressure) | Estimated; lower under vacuum |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

2-Methylpropanal (isobutyraldehyde)

-

2-Methyl-1-propanol (isobutanol)

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble the Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: Charge the round-bottom flask with toluene (200 mL), 2-methylpropanal (1.0 eq), 2-methyl-1-propanol (2.2 eq), and a magnetic stir bar.

-

Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the flask.

-

Reaction Execution:

-

Heat the mixture to reflux using the heating mantle.

-

Stir the reaction mixture vigorously.

-

The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Continue the reflux until no more water is collected in the trap (typically 2-4 hours). This indicates the reaction is complete.

-

-

Reaction Quench and Workup:

-

Allow the flask to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer with 100 mL of brine. Separate and collect the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

-

-

Purification:

-

Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature for the given pressure.

-

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Methylpropanal is flammable and has a pungent odor. Toluene is a flammable and volatile solvent. Handle strong acids with care.

Spectroscopic Profile of 2-Methyl-1,1-bis(2-methylpropoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,1-bis(2-methylpropoxy)propane (CAS No. 13262-24-3), a dialkoxy alkane. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of specific experimental spectra in public databases, predicted values based on structure-spectrum correlations and data for analogous compounds are included for completeness.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | ~3.2 - 3.4 | d | O-CH ₂ |

| ~4.2 - 4.4 | d | O-CH -O | |

| ~1.8 - 2.0 | m | CH (CH₃)₂ (isobutyl) | |

| ~0.9 | d | CH(C H₃)₂ (isobutyl) | |

| ~1.7 - 1.9 | m | CH (CH₃)₂ (isopropyl) | |

| ~0.9 | d | CH(C H₃)₂ (isopropyl) | |

| ¹³C | ~105-115 | CH | O-C H-O |

| ~75-85 | CH₂ | O-C H₂ | |

| ~30-40 | CH | C H(CH₃)₂ (isopropyl) | |

| ~25-35 | CH | C H(CH₃)₂ (isobutyl) | |

| ~15-25 | CH₃ | CH(C H₃)₂ |

Note: Predicted values are based on typical chemical shifts for acetals and ethers. Actual experimental values may vary.

Table 2: Mass Spectrometry Data

| Technique | m/z Value | Relative Abundance | Proposed Fragment |

| Electron Ionization (EI) | 57 | Most Abundant | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 2nd Most Abundant | [C₃H₅]⁺ (allyl cation) | |

| 73 | 3rd Most Abundant | [C₄H₉O]⁺ |

Source: PubChem CID 545267.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (alkane) |

| 1380-1365 | Medium | C-H bending (gem-dimethyl) |

| 1150-1050 | Strong | C-O stretching (acetal/ether)[2][3][4][5] |

Note: Predicted values are based on characteristic absorption frequencies for ethers and acetals.[2][3][4][5]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are representative of standard practices for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a chemical shift reference at 0.00 ppm. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard one-pulse sequence is typically used.

-

Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Application: A small drop of the liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

-

Sample Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths of IR radiation are absorbed. The reflected beam is then directed to the detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Propane, 2-methyl-1,1-bis(2-methylpropoxy)- | C12H26O2 | CID 545267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal. Due to the limited availability of direct experimental spectral data in public databases, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and fundamental NMR principles. It includes a comprehensive table of predicted chemical shifts, multiplicities, and integration values, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and proton relationships.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the spin-spin coupling with neighboring protons. The predicted data is summarized in Table 1.

| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H_a | (CH₃)₂CH- | ~0.90 | Doublet | 12H |

| H_b | (CH₃)₂CH- | ~1.85 | Nonet | 2H |

| H_c | -O-CH₂- | ~3.20 | Doublet | 4H |

| H_d | -O-CH-O- | ~4.30 | Doublet | 1H |

| H_e | (CH₃)₂CH-CH - | ~1.95 | Multiplet | 1H |

| H_f | (CH₃ )₂CH-CH- | ~0.95 | Doublet | 6H |

Note: These are predicted values and may differ slightly from experimental results. The prediction is based on the analysis of similar structures, such as isobutyraldehyde diethyl acetal, and standard chemical shift tables.

Structural Elucidation and Signal Assignment

The structure of this compound contains several distinct proton environments, leading to the predicted signals. The logical relationship and origin of these signals can be visualized as follows:

Caption: Predicted ¹H NMR signal assignments for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Weigh approximately 5-25 mg of the purified this compound sample.[1][2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

The solvent should be of high purity to minimize impurity peaks.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

Cap the NMR tube securely.

2. NMR Instrument and Parameters

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

The instrument should be properly tuned and shimmed to ensure high resolution and good line shape.

-

Typical acquisition parameters would include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 12-15 ppm is typically sufficient for most organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing

-

The acquired Free Induction Decay (FID) should be processed using appropriate NMR software (e.g., TopSpin, Mnova).

-

Processing steps include:

-

Fourier Transformation: To convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Phasing: Manual or automatic phase correction to ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Referencing: The chemical shift scale should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration: The integral of each signal should be determined to establish the relative ratio of protons.

-

Logical Workflow for Spectrum Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical workflow.

Caption: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. For definitive structural confirmation, it is recommended to perform additional spectroscopic analyses, such as ¹³C NMR, DEPT, COSY, and HSQC experiments.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-1,1-bis(2-methylpropoxy)propane. Due to the absence of readily available experimental spectra for this specific compound, this document leverages established chemical shift theory and data from analogous molecular fragments to provide reliable predictions. Furthermore, a comprehensive, standardized experimental protocol for acquiring such a spectrum is detailed for practical application in a laboratory setting.

Predicted ¹³C NMR Spectral Data

The structure of this compound possesses several unique carbon environments. The symmetry of the two isobutoxy groups simplifies the expected spectrum. The predicted chemical shifts are based on typical ranges for acetals, ethers, and branched alkanes.

The carbon atoms in this compound are labeled as follows for clear assignment:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment. Note that due to symmetry, C6-C9 are equivalent to C6'-C9'.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| C1 | 105 - 115 | CH (Acetal) | Acetal carbons typically resonate in this downfield region due to being bonded to two electronegative oxygen atoms.[1] |

| C2 | 30 - 40 | CH | Tertiary alkyl carbon. Its position is influenced by the adjacent acetal carbon. |

| C3, C4 | 18 - 25 | CH₃ | Primary carbons of the isobutyl group attached to the main propane chain. These are equivalent due to free rotation. |

| C6, C6' | 75 - 85 | CH₂ | Methylene carbon bonded to an oxygen atom in the isobutoxy group. The typical range for carbons in ethers is 60-80 ppm.[1] |

| C7, C7' | 28 - 35 | CH | Tertiary carbon within the isobutoxy group. |

| C8, C9, C8', C9' | 18 - 25 | CH₃ | Equivalent primary carbons of the isobutoxy groups. |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for a liquid organic compound such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of the neat compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent provides the field frequency lock for the NMR spectrometer.

-

Standard Addition (Optional): Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (If Necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

2.2. NMR Spectrometer Setup

-

Instrument: A modern pulsed Fourier Transform (FT) NMR spectrometer with a field strength of at least 7.05 Tesla (corresponding to a ¹H frequency of 300 MHz and a ¹³C frequency of 75 MHz) is recommended.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure maximum signal sensitivity.

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

2.3. Data Acquisition Parameters

-

Experiment Type: Standard 1D ¹³C experiment with proton broadband decoupling.

-

Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30) is typically used. A 30-degree pulse angle is often chosen to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts for organic molecules, typically 0 to 220 ppm.

-

Acquisition Time (AQ): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2] Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

2.4. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This guide provides a robust prediction of the ¹³C NMR chemical shifts for this compound, alongside a detailed, actionable protocol for its experimental determination. The predicted data, summarized in Table 1, indicates six distinct carbon signals, reflecting the molecular symmetry. The provided experimental workflow offers a standard methodology for researchers to acquire high-quality spectra for this and similar organic molecules, facilitating unambiguous structure verification and characterization.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and predicted fragmentation pathways of 2-Methyl-1,1-bis(2-methylpropoxy)propane when subjected to mass spectrometry. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation mechanisms of acetals and ethers, supported by spectral data from the closely related structural analog, 1,1-Diisobutoxy-butane, to provide a robust predictive analysis.

Core Concepts in Acetal Fragmentation

Under electron ionization (EI), acetals typically exhibit characteristic fragmentation patterns dominated by the stability of the resulting carbocations. The molecular ion peak is often of low abundance or entirely absent due to the lability of the acetal functional group. The primary fragmentation pathways are initiated by the loss of an electron from one of the oxygen atoms, followed by cleavage of adjacent bonds.

The most prominent fragmentation mechanism for acetals is alpha-cleavage , which involves the homolytic cleavage of a C-O bond, leading to the expulsion of an alkoxy radical and the formation of a resonance-stabilized oxonium ion. This oxonium ion is often the base peak or one of the most abundant ions in the mass spectrum. Subsequent fragmentations can occur from this primary fragment ion.

Experimental Protocols

While a specific protocol for this compound is not available, a general experimental methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detector: Electron Multiplier.

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

Predicted Fragmentation of this compound

The structure of this compound is C12H26O2 with a molecular weight of 202.33 g/mol .[1] Based on the principles of acetal fragmentation, the following pathways are predicted:

Initial Ionization: The initial event is the removal of an electron from one of the oxygen atoms to form the molecular ion (M+•) at m/z 202. As is common with acetals, this peak is expected to be of very low abundance or absent.

Primary Fragmentation: Alpha-Cleavage The most favorable fragmentation is the loss of one of the isobutoxy groups as a radical (•OCH2CH(CH3)2), leading to the formation of a stable oxonium ion.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-1,1-bis(2-methylpropoxy)propane

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1,1-bis(2-methylpropoxy)propane for researchers, scientists, and professionals in drug development. It details the expected vibrational modes, experimental protocols, and data interpretation for this compound.

Molecular Structure and Functional Groups

This compound is an acetal, which is a type of ether. Its structure consists of a central carbon atom bonded to a hydrogen, an isopropyl group, and two isobutoxy groups. The key functional groups relevant to its infrared spectrum are the C-H bonds of the alkane structure and the C-O-C ether linkages.

Predicted Infrared Spectrum Data

The following table summarizes the expected prominent peaks in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H stretching (from methyl and methylene groups) |

| 1470 - 1450 | Medium | C-H bending (from methyl and methylene groups) |

| 1385 - 1365 | Medium | C-H bending (gem-dimethyl group splitting) |

| 1140 - 1070 | Strong | Asymmetric C-O-C stretching (characteristic of ethers) |

| ~890 - 820 | Weak | Symmetric C-O-C stretching |

For saturated ethers, the asymmetric C-O-C stretch is often the most intense peak in the 1300-1000 cm⁻¹ region.[1] The presence of multiple ether linkages in this compound may lead to a broad and complex C-O stretching band. The C-H stretching and bending vibrations are also expected to be prominent due to the numerous alkyl groups in the molecule.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Method 1: Transmission Spectroscopy using Salt Plates

This is a traditional method for obtaining the IR spectrum of a pure liquid sample.[4][5][6][7]

-

Materials:

-

FTIR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (for cleaning)

-

Kimwipes

-

Desiccator for storing salt plates

-

-

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of dry acetone and gently wiping with a Kimwipe. Store the plates in a desiccator to prevent them from fogging due to moisture.

-

Place one to two drops of the liquid sample, this compound, onto the center of one salt plate using a Pasteur pipette.[4]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with no sample in the beam path.

-

Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

After the measurement, disassemble the salt plates, clean them thoroughly with acetone, and return them to the desiccator.[4][6]

-

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern technique that is often simpler and faster than the transmission method, as it requires minimal sample preparation.[8]

-

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Soft tissue or cloth

-

-

Procedure:

-

Ensure the surface of the ATR crystal is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered by the sample.

-

If the ATR accessory has a pressure clamp, apply it to ensure good contact between the sample and the crystal.

-

Acquire the spectrum of the sample.

-

After the measurement, clean the ATR crystal surface thoroughly with an appropriate solvent and a soft tissue.

-

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for infrared spectroscopy.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for infrared spectroscopy.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ursinus.edu [ursinus.edu]

- 6. webassign.net [webassign.net]

- 7. byjus.com [byjus.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 2-Methyl-1,1-bis(2-methylpropoxy)propane. Due to the limited availability of specific experimental data for this compound, this guide leverages information on the general properties of aliphatic acetals, supplemented with available data for the target molecule.

Chemical and Physical Properties

This compound, an aliphatic acetal, is a colorless liquid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | PubChem[1] |

| Molecular Weight | 202.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13262-24-3 | PubChem[1] |

| Predicted XLogP3 | 4.1 | PubChem[1] |

Hazard Identification and GHS Classification

According to aggregated data from multiple notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[1] This indicates a low overall hazard profile. However, as with any chemical, appropriate safety precautions should be observed.

GHS Hazard Statement: Not Classified[1]

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times in the laboratory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact.

-

Skin and Body Protection: A lab coat should be worn to protect clothing and skin.

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a fume hood is recommended.

3.3. Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly closed when not in use.

-

Store away from strong acids and oxidizing agents.

Reactivity and Stability

The reactivity of this compound is characteristic of the acetal functional group.

4.1. Stability

-

Acetals are generally stable under neutral and basic conditions.[1] They are unreactive towards many common reagents, including reducing agents (e.g., NaBH₄, LiAlH₄), Grignard reagents, and organolithiums.[1][2]

4.2. Reactivity

-

Hydrolysis: The most significant reaction of acetals is hydrolysis under acidic conditions, which regenerates the parent aldehyde (isobutyraldehyde) and alcohol (isobutanol).[1][3][4] This reaction is reversible.

-

Oxidizing Agents: Acetals are generally resistant to oxidation.[2]

-

Reducing Agents: Acetals are stable to common reducing agents.[2]

4.3. Thermal Decomposition

-

While specific data for this compound is unavailable, aliphatic acetals can decompose at elevated temperatures. Decomposition of a related acetal, bis(2,2-dinitropropyl) acetal, was found to proceed via acid-catalyzed hydrolysis and radical-based homolysis at higher temperatures.[5]

Experimental Protocols

Protocol: Acid-Catalyzed Hydrolysis of an Acetal

-

Dissolution: Dissolve the acetal in a suitable organic solvent (e.g., tetrahydrofuran, dioxane) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Aqueous Acid: Add an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) to the flask. The reaction is typically carried out in an excess of water to drive the equilibrium towards the products.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude aldehyde/ketone and alcohol products.

-

Purification: Purify the products as necessary by distillation or chromatography.

Visualizations

Diagram 1: General Acid-Catalyzed Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis pathway of an acetal.

Diagram 2: Standard Laboratory Workflow for Handling this compound

Caption: Standard laboratory workflow for chemical handling.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pubs.acs.org [pubs.acs.org]

comprehensive literature review on 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as 1,1-diisobutoxy-2-methylpropane, is a simple acyclic acetal. This document provides a comprehensive literature review of its chemical properties, synthesis, and spectroscopic data. While this compound is cataloged in several chemical databases, there is a notable absence of published research regarding its biological activity and potential applications in drug development. This guide summarizes the available physicochemical data, proposes a detailed experimental protocol for its synthesis based on established acetal formation reactions, and presents its known spectroscopic information.

Physicochemical Properties

The quantitative data available for this compound is primarily composed of computed properties from chemical databases. These properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | PubChem[1] |

| Molecular Weight | 202.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13262-24-3 | PubChem[1] |

| Synonyms | 1,1-Diisobutoxy-2-methylpropane, 1,1-Diisobutoxyisobutane | PubChem[1] |

| Computed XLogP3 | 4.1 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |

| Computed Rotatable Bond Count | 6 | PubChem |

Synthesis of this compound

Proposed Experimental Protocol

This protocol is adapted from general methods for acetal synthesis.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Isobutanol (2-methyl-1-propanol)

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

A strong acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 equivalent) and isobutanol (2.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl or 0.05 equivalents of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the proposed synthesis of this compound.

Spectroscopic Data

Spectroscopic data for this compound (under its synonym 1,1-Diisobutoxy-isobutane) is available in public databases.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.[1] Researchers can access this database for detailed fragmentation patterns.

-

Infrared and NMR Spectroscopy: SpectraBase, a comprehensive spectral database, also lists 1,1-Diisobutoxy-isobutane, indicating the availability of IR and NMR data.[1]

Access to these databases is recommended for researchers requiring the raw spectral data for this compound.

Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature and patent databases reveals no published studies on the biological activity of this compound. There is no indication that this compound has been investigated for any therapeutic purpose or is involved in any known signaling pathways. The broader class of simple, acyclic acetals are generally considered to be of low biological activity and are often used as protecting groups in organic synthesis due to their stability under neutral and basic conditions.

Logical Relationships and Signaling Pathways

Due to the absence of any reported biological studies, there are no known signaling pathways or logical relationships involving this compound to be visualized.

Conclusion

This compound is a simple acetal with well-defined, albeit largely computed, physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry methods. However, for professionals in drug development and biological research, it is crucial to note the current void of information regarding its biological effects. Future research could explore the potential of this and similar molecules, but as it stands, it remains a compound of primarily chemical interest.

References

An In-depth Technical Guide to the Historical Discovery and Synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context, synthesis, and chemical properties of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal. While the precise historical genesis of this specific acetal is not prominently documented in readily available literature, its synthesis falls under the well-established class of acid-catalyzed acetal formation from an aldehyde and an alcohol. This document details the presumptive synthesis methodology based on analogous reactions and available patent literature, including reaction mechanisms, experimental protocols, and relevant quantitative data. Spectroscopic information for the characterization of the compound is also presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction and Historical Context

The formation of acetals is a fundamental and long-standing reaction in organic chemistry, with the general principle of reacting an aldehyde or a ketone with an alcohol in the presence of an acid catalyst being known for over a century.[1][2] These reactions are crucial for the protection of carbonyl groups in multi-step syntheses.

A specific historical account detailing the first discovery and synthesis of this compound is not clearly delineated in prominent scientific literature. However, its synthesis is a straightforward application of the general principles of acetal formation. A key piece of available information comes from a Soviet patent (SU697493A1), which describes the synthesis of what is referred to as "diisobutyl acetal isobutyral," providing quantitative data on the reaction of isobutyraldehyde and isobutyl alcohol.[3] This patent serves as a foundational reference for a viable synthetic protocol.

Synthesis of this compound

The primary route for the synthesis of this compound involves the acid-catalyzed reaction of isobutyraldehyde with two equivalents of isobutanol (2-methyl-1-propanol). The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The acid-catalyzed formation of an acetal proceeds through a multi-step mechanism involving the formation of a hemiacetal intermediate.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1,1-bis(2-methylpropoxy)propane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal, as a protecting group for aldehydes in synthetic chemistry. Detailed protocols for its formation and cleavage are provided, along with its physicochemical properties and stability data.

Introduction

In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require temporary protection to prevent unwanted side reactions. This compound serves as an effective protecting group for aldehydes, forming a stable acetal that is resistant to a variety of reaction conditions under which other functional groups can be manipulated.

The diisobutyl acetal moiety offers a moderate level of steric hindrance, influencing its stability and reactivity profile. It is generally stable to basic, nucleophilic, and reducing conditions, making it a valuable tool in complex molecule synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Isobutyraldehyde diisobutyl acetal, 1,1-Diisobutoxy-2-methylpropane |

| CAS Number | 13262-24-3[1] |

| Molecular Formula | C₁₂H₂₆O₂[1] |

| Molecular Weight | 202.34 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not precisely reported, but expected to be higher than the diethyl acetal (138 °C) |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Applications in Synthetic Chemistry

The primary application of this compound is the protection of the aldehyde functional group. This strategy is employed to:

-

Prevent reaction with nucleophiles: Aldehydes are susceptible to attack by organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and other nucleophiles. Conversion to the diisobutyl acetal masks this reactivity.

-

Enable selective reductions: In a molecule containing both an aldehyde and a less reactive carbonyl group (e.g., an ester), the aldehyde can be selectively protected. The ester can then be reduced without affecting the masked aldehyde.

-

Withstand basic and some oxidative/reductive conditions: The acetal is stable to a range of reagents that would otherwise react with an aldehyde.

Logical Workflow for Aldehyde Protection

The following diagram illustrates the general workflow for the protection of an aldehyde using this compound, subsequent reaction on the protected substrate, and the final deprotection step.

References

Application Notes and Protocols: 2-Methyl-1,1-bis(2-methylpropoxy)propane (Isobutyraldehyde Diisobutyl Acetal)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-1,1-bis(2-methylpropoxy)propane, more commonly known as isobutyraldehyde diisobutyl acetal, is a key organic compound with applications in synthesis and as a fragrance component. As an acetal, its primary function in a laboratory setting is to act as a protecting group for isobutyraldehyde. This protection prevents the aldehyde from undergoing unwanted reactions under specific conditions, and the protecting group can be readily removed when desired. Isobutyraldehyde diisobutyl acetal is recognized for its sweet, fruity, and wine-like aroma, which also leads to its use in the fragrance and flavor industry.

From a chemical standpoint, it is stable under neutral or basic conditions but will hydrolyze back to isobutyraldehyde and isobutanol in the presence of aqueous acid. This reactivity is central to its utility as a protecting group.

Chemical Properties and Data

A summary of the key quantitative data for isobutyraldehyde diisobutyl acetal is presented below.

| Property | Value | Reference |

| Molecular Formula | C12H26O2 | |

| Molecular Weight | 202.34 g/mol | |

| Boiling Point | 198.1 °C at 760 mmHg | |

| Density | 0.8±0.1 g/cm³ | |

| Refractive Index | 1.416 | |

| Flash Point | 67.2±12.5 °C |

Experimental Protocols

Protocol 1: Synthesis of Isobutyraldehyde Diisobutyl Acetal (Aldehyde Protection)

This protocol details the synthesis of isobutyraldehyde diisobutyl acetal from isobutyraldehyde and isobutanol, a common method for protecting the aldehyde functional group.

Materials:

-

Isobutyraldehyde

-

Isobutanol (2-methyl-1-propanol)

-

Anhydrous Toluene

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add isobutyraldehyde (1.0 equivalent), isobutanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

-

Add anhydrous toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure isobutyraldehyde diisobutyl acetal.

Protocol 2: Deprotection of Isobutyraldehyde Diisobutyl Acetal (Aldehyde Regeneration)

This protocol outlines the cleavage of the acetal to regenerate the parent aldehyde.

Materials:

-

Isobutyraldehyde diisobutyl acetal

-

Acetone or Tetrahydrofuran (THF)

-

Aqueous acid solution (e.g., 1 M HCl, 10% acetic acid)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Brine (saturated sodium chloride solution)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the isobutyraldehyde diisobutyl acetal (1.0 equivalent) in a suitable organic solvent like acetone or THF in a round-bottom flask.

-

Add an aqueous acid solution (e.g., 1 M HCl) to the mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic solution using a rotary evaporator to yield the crude isobutyraldehyde.

-

Further purification can be achieved through distillation if necessary.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for isobutyraldehyde diisobutyl acetal.

Application Notes and Protocols for 2-Methyl-1,1-bis(2-methylpropoxy)propane as a Non-Polar Solvent

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the application of 2-Methyl-1,1-bis(2-methylpropoxy)propane as a non-polar solvent in chemical reactions. The following application notes and protocols are therefore based on the compound's general physicochemical properties and a comparative analysis with structurally similar non-polar aprotic solvents. These notes are intended to guide researchers in exploring its potential applications and should be adapted based on specific experimental requirements.

Introduction

This compound, also known as 1,1-Diisobutoxy-2-methylpropane, is a non-polar aprotic solvent. Its highly branched alkyl structure and the presence of two ether linkages suggest properties that could be advantageous in various organic reactions, particularly those requiring an inert, non-polar medium with a relatively high boiling point. This document outlines the potential applications, key physicochemical data, and general protocols for evaluating its efficacy as a reaction solvent.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in chemical synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₂ | [1] |

| Molecular Weight | 202.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13262-24-3 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly available, but expected to be higher than common ethers like diethyl ether (34.6 °C) and THF (66 °C) due to its higher molecular weight. | |

| Polarity | Non-polar aprotic | |

| Solubility | Expected to be soluble in most organic solvents and have low solubility in water. |

Potential Applications in Organic Synthesis

Based on its structure as a higher-boiling point, non-polar, and aprotic ether, this compound could be a viable alternative to commonly used solvents like diethyl ether, tetrahydrofuran (THF), dioxane, and toluene in specific contexts.

3.1. Grignard Reactions and other Organometallic Chemistry

Ethereal solvents are essential for the formation and reaction of Grignard reagents as they solvate the magnesium center, preventing aggregation and increasing reactivity. While diethyl ether and THF are standard choices, their low boiling points can be a limitation for reactions requiring higher temperatures.

-

Potential Advantages:

-

The higher boiling point of this compound could allow for Grignard reactions to be conducted at elevated temperatures, potentially increasing reaction rates and enabling the use of less reactive organic halides.

-

Its branched structure may offer different solvation properties compared to linear or cyclic ethers, which could influence reaction selectivity and yield.

-

3.2. Reactions Requiring Inert, High-Temperature Conditions

Many organic transformations, such as certain types of nucleophilic substitutions, eliminations, and metal-catalyzed cross-coupling reactions, benefit from a non-polar, aprotic solvent that is stable at high temperatures.

-

Potential Advantages:

-

Can serve as a high-boiling alternative to solvents like toluene or xylene, particularly when a less aromatic and potentially more inert medium is desired.

-

The absence of acidic protons makes it suitable for reactions involving strong bases.

-

3.3. As a "Green" Solvent Alternative

There is a continuous drive in the chemical industry to replace hazardous solvents with safer and more environmentally benign alternatives.

-

Potential Advantages:

-

Ethers with bulky alkyl groups, like this compound, may have a lower tendency to form explosive peroxides compared to simpler ethers like diethyl ether and THF. This would enhance laboratory safety.

-

Its potential for lower volatility compared to low-boiling point ethers could reduce solvent loss through evaporation and minimize worker exposure.

-

Experimental Protocols: A General Guideline for Solvent Screening

As no specific experimental protocols for this solvent are available, the following section provides a general workflow for evaluating its performance in a generic organic reaction.

4.1. General Protocol for a Suzuki Cross-Coupling Reaction

This protocol outlines the steps to test this compound as a solvent in a model Suzuki cross-coupling reaction and compare its performance against a standard solvent like toluene.

Materials:

-

Aryl halide (e.g., 1-bromo-4-methoxybenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

This compound (test solvent)

-

Toluene (control solvent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Solvent Purity: Ensure the this compound is dry and free of peroxides before use. Standard purification techniques for ethers can be applied if necessary.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

-

Solvent Addition: Add 5 mL of this compound to the reaction mixture. Set up a parallel reaction using toluene as the solvent for comparison.

-

Reaction Conditions: Heat the reaction mixtures to a suitable temperature (e.g., 90 °C) and stir for a predetermined time (e.g., 12 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Data Collection: Determine the yield of the purified product and characterize it by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

4.2. Data Presentation

The results of the solvent screening can be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 90 | 12 | Experimental Result |

| Toluene (Control) | 90 | 12 | Experimental Result |

Visualizations

Logical Workflow for Solvent Evaluation